molecular formula C13H19NO B13567661 1-(2-Phenoxyethyl)cyclopentan-1-amine

1-(2-Phenoxyethyl)cyclopentan-1-amine

Cat. No.: B13567661
M. Wt: 205.30 g/mol
InChI Key: ZLRYAYYFCOYSJD-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)cyclopentan-1-amine is an organic compound with the molecular formula C13H19NO It is a member of the phenoxyalkyl amine family, characterized by the presence of a phenoxy group linked to an amine group via an alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Phenoxyethyl)cyclopentan-1-amine can be synthesized through various methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction between 2-phenoxyethyl bromide and cyclopentan-1-amine under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenoxyethyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, Lewis acids.

Major Products:

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Halogenated phenoxyethyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)cyclopentan-1-amine involves its interaction with specific molecular targets. For instance, it can act as an inverse agonist at the histamine H3 receptor, modulating neurotransmitter release in the central nervous system. The compound’s structure allows it to bind to the receptor and inhibit its activity, leading to various physiological effects .

Comparison with Similar Compounds

  • 1-(2-Phenoxyethyl)piperidine
  • 4-(2-Phenoxyethyl)morpholine

Comparison: 1-(2-Phenoxyethyl)cyclopentan-1-amine is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties compared to its piperidine and morpholine counterparts. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug design and medicinal chemistry .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-(2-phenoxyethyl)cyclopentan-1-amine

InChI

InChI=1S/C13H19NO/c14-13(8-4-5-9-13)10-11-15-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,14H2

InChI Key

ZLRYAYYFCOYSJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCOC2=CC=CC=C2)N

Origin of Product

United States

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